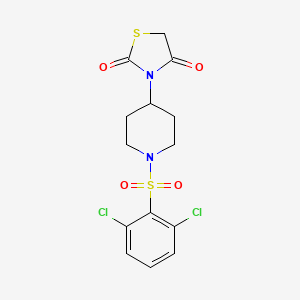

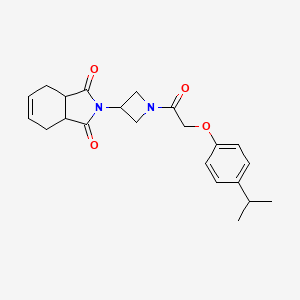

![molecular formula C17H17N3O3 B3008812 2-[2-(4-甲氧基苯基)腙]-3-氧代-3-苯基丙醛 O-甲基肟 CAS No. 338758-63-7](/img/structure/B3008812.png)

2-[2-(4-甲氧基苯基)腙]-3-氧代-3-苯基丙醛 O-甲基肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

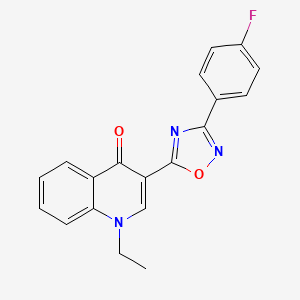

The compound "2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime" is a hydrazone derivative, which is a class of organic compounds characterized by the presence of a hydrazone moiety (-NHN=CH-). These compounds are known for their diverse biological activities and are often synthesized for pharmaceutical and medicinal chemistry applications.

Synthesis Analysis

The synthesis of hydrazone derivatives typically involves the reaction of a hydrazine with a ketone or aldehyde. In the context of the provided papers, similar compounds have been synthesized using different starting materials and reactions. For instance, novel oxime esters with a piperidin-4-one core were synthesized from p-anisaldehyde, acetone, and ammonium acetate via a Mannich reaction, followed by methylation and oximation with hydroxylamine hydrochloride . Another study describes the synthesis of a new hydrazone ligand from methyl carbazate and α-ketoglutaric acid, followed by complexation with silver(I) . A different aromatic hydrazone was synthesized using the Japp-Klingemann reaction from diazotized 4-aminoantipyrine and Meldrum's acid . These methods provide insight into the synthetic routes that could be applied to the target compound.

Molecular Structure Analysis

Hydrazone derivatives exhibit interesting structural features due to their ability to form complexes with metals and to exist in different tautomeric forms. The molecular structure is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the X-ray structures of a hydrazone ligand and its silver(I) complex were determined, revealing a hexa-coordinated silver ion in a distorted octahedral environment . Similarly, the structure of another aromatic hydrazone was characterized, showing that it exists in the hydrazone form in both solid state and solution .

Chemical Reactions Analysis

Hydrazones are reactive towards various chemical agents and can participate in a range of chemical reactions. They can form complexes with transition metals, as seen in the synthesis of metal complexes with the aromatic hydrazone . The pH of the environment can influence the tautomeric forms of hydrazones, leading to azo/enol-hydrazone tautomerism . These reactions are significant as they can alter the biological activity and properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazones are closely related to their structure and the presence of functional groups. The oxime esters synthesized in one study were characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectroscopy . The antimicrobial and antioxidant activities of these compounds were also assessed, indicating their potential for biological applications. The hydrazone ligand and its silver(I) complex were evaluated for their radical scavenging abilities, DNA binding affinity, and cytotoxicity towards the MCF-7 breast cancer cell line . The antioxidant and antimicrobial activities of the aromatic hydrazone and its metal complexes were investigated, with the ligand showing better free radical scavenging effect than the complexes .

科学研究应用

构象分析

- 构象特征:与 2-[2-(4-甲氧基苯基)腙]-3-氧代-3-苯基丙醛 O-甲基肟结构相似的化合物(例如二乙基 2-[3-{2-(氨基羰基)腙)-1-(4-甲氧基苯基)-3-苯基丙基]丙二酸酯)的构象方面已在固态和溶液态中进行分析。这项研究提供了对这些化合物非对映异构体特征的见解 (Saravanan 等人,2005)。

织物的染色和功能化

- 在纺织工业中的应用:新型腙-腙酰氯(包括衍生自 4-甲氧基苯乙酮的腙-腙酰氯)已用于棉织物的染色和功能整理。这些化合物已显示出增强织物性能(如抗皱性和色牢度),还提供抗菌性能和防晒保护 (Abdel-Wahab 等人,2020)。

抗菌应用

- 抗菌和抗真菌活性:与我们感兴趣的化合物相关的化合物,例如 4-苯基-3-异喹啉酰-腙,已被合成并评估其抗菌和抗真菌活性。这些研究表明这些化合物在对抗感染的医学应用中的潜力 (Vittorio 等人,1995)。

氧化降解研究

- 木质素的降解:对非酚类木质素模型化合物(包括那些带有甲氧基苯基基团的化合物)的研究证明了它们的氧化降解。这对于理解使用过氧化物酶降解木质素(一种复杂的有机聚合物)具有重要意义 (Bao 等人,1994)。

化学合成与转化

- 合成转化:对某些腙化合物的转化的研究提供了宝贵的见解,了解 2-[2-(4-甲氧基苯基)腙]-3-氧代-3-苯基丙醛 O-甲基肟在合成化学中的化学行为和潜在应用 (Morita 等人,1999)。

化学传感应用

- 荧光化学传感器:与我们的化合物结构相似的分子内电荷转移生色团已被合成为 Co2+ 的化学传感器。这突出了 2-[2-(4-甲氧基苯基)腙]-3-氧代-3-苯基丙醛 O-甲基肟在检测和传感应用中的潜力 (Subhasri 和 Anbuselvan,2014)。

属性

IUPAC Name |

(2Z,3Z)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-22-15-10-8-14(9-11-15)19-20-16(12-18-23-2)17(21)13-6-4-3-5-7-13/h3-12,19H,1-2H3/b18-12-,20-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNDICQRZVTUGV-XINTZDSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N/N=C(/C=N\OC)\C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

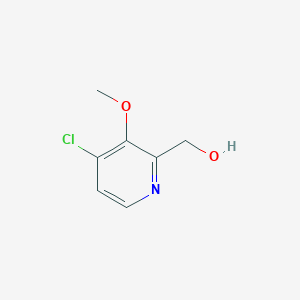

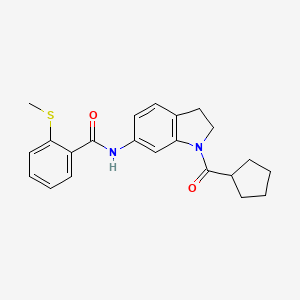

![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)

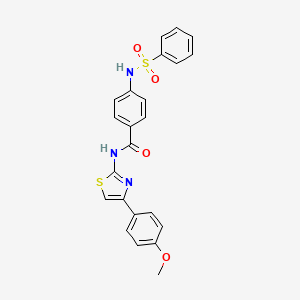

![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3008731.png)

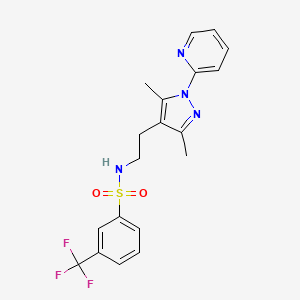

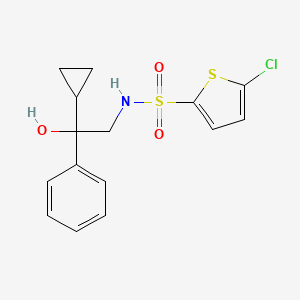

![[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3008735.png)

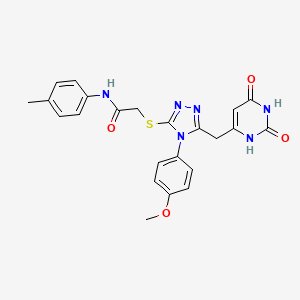

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3008748.png)

![Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B3008749.png)